4-(2-Methylphenyl)-1,2-dihydronaphthalene
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Overview
Description
4-(2-Methylphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core with a 2-methylphenyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Methylphenyl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenyl)-1,2-dihydrobenzene
- 4-(2-Methylphenyl)-1,2-dihydroanthracene
- 4-(2-Methylphenyl)-1,2-dihydropyrene
Uniqueness
4-(2-Methylphenyl)-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and 2-methylphenyl moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
80710-76-5 |
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Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-12H,6,9H2,1H3 |
InChI Key |
HOYPANLMSPVIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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